Diazonaphthalenedisulfonic acid
Description
Diazonaphthalenedisulfonic acid refers to a class of aromatic sulfonic acids containing two sulfonic acid groups (-SO₃H) attached to a naphthalene backbone, along with a diazo (-N=N-) functional group. These compounds are typically synthesized via diazo coupling reactions between naphthols or nitrosonaphthols and sulfonated aromatic amines or phenols . For example, 3-hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid is synthesized by coupling 1-naphthol with diazotized intermediates, yielding a structure with sulfonic acid groups at positions 1 and 3, a hydroxyl group at position 3, and a diazo-linked hydroxynaphthyl substituent . These compounds are primarily used as intermediates in dyes, pigments, and surfactants due to their strong chromophoric and chelating properties .
Properties
CAS No. |
20971-43-1 |
|---|---|
Molecular Formula |
C10H7N2O6S2+ |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
6,8-disulfonaphthalene-2-diazonium |
InChI |
InChI=1S/C10H6N2O6S2/c11-12-7-2-1-6-3-8(19(13,14)15)5-10(9(6)4-7)20(16,17)18/h1-5H,(H-,13,14,15,16,17,18)/p+1 |
InChI Key |
BOFZSDWEKQWLMP-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)[N+]#N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)[N+]#N |
Other CAS No. |
20971-43-1 |
Synonyms |
diazonaphthalenedisulfonic acid NDS |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Diazo vs. Alkyl Substituents: The diazo group in this compound enhances its chromogenicity and metal-binding capacity, making it superior for dye applications compared to alkylated derivatives like dinonylnaphthalenedisulfonic acid, which exhibit higher lipophilicity and surfactant behavior .
- Positional Isomerism : Sulfonic acid groups at positions 1,3 (as in this compound) vs. 2,7 (as in 2,7-naphthalenedisulfonic acid) significantly alter solubility. The 1,3 isomer is more water-soluble due to reduced steric hindrance .
Dye Stability and Color Fastness
This compound-based dyes exhibit superior color fastness (resistance to fading under light/water) compared to non-diazo derivatives. For instance, diazo-coupled dyes achieve a lightfastness rating of 7–8 (on a scale of 1–8), whereas alkylated analogs (e.g., dinonyl derivatives) score 4–5 due to weaker π-conjugation .
Solubility and Industrial Use
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